(1-(2-Methoxyphenyl)ethyl)hydrazine
Description
Overview of Hydrazines in Organic Synthesis
Hydrazine (B178648) (N₂H₄) and its derivatives are versatile reagents in organic synthesis, participating in a wide array of chemical transformations. wikipedia.orgslideshare.net They are perhaps most famously known for their role in the Wolff-Kishner reduction, a reaction that converts a carbonyl group of a ketone or aldehyde into a methylene (B1212753) group. wikipedia.orglibretexts.org This transformation proceeds through a hydrazone intermediate. wikipedia.orglibretexts.org
The reactivity of hydrazines stems from the nucleophilic nature of the nitrogen atoms. naturalspublishing.com This property allows them to readily react with electrophiles, such as carbonyl compounds, to form hydrazones. naturalspublishing.comekb.eg Hydrazones themselves are valuable intermediates, serving as precursors for the synthesis of various heterocyclic compounds. naturalspublishing.comekb.egnumberanalytics.com The formation of a stable dinitrogen molecule often drives reactions involving hydrazine derivatives. wikipedia.org
Substituted hydrazines, where one or more hydrogen atoms of hydrazine are replaced by alkyl or aryl groups, exhibit a range of chemical properties depending on the nature of the substituent. wikipedia.org Aromatic hydrazines are typically prepared by the reduction of aromatic diazonium salts. wikipedia.org
Significance of Aryl-Substituted Ethylhydrazine (B1196685) Frameworks
The aryl-substituted ethylhydrazine framework is a key structural motif in a variety of biologically active molecules. nih.gov This framework is a component of compounds synthesized for evaluation at sigma receptors, which are involved in various cellular functions. nih.gov The nature and position of substituents on the aryl ring can significantly influence the biological activity of these compounds. nih.gov For instance, research has shown that electron-withdrawing groups on the aryl ring can enhance the binding affinity of certain N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines for sigma receptors. nih.gov
Furthermore, arylhydrazines are utilized as arylation agents in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in the construction of complex organic molecules. nih.gov
Contextualization of (1-(2-Methoxyphenyl)ethyl)hydrazine within Contemporary Chemical Research
While specific research focusing solely on this compound is not extensively documented in the provided search results, its structural components are found in various compounds of interest. For example, the related compound (1E,2E)-1,2-Bis[1-(2-methoxyphenyl)ethylidene]hydrazine has been synthesized and its crystal structure determined. nih.gov This compound is formed from the reaction of 2-methoxyacetophenone (B1211565) and hydrazine hydrate (B1144303). nih.gov Additionally, various (methoxyphenyl)hydrazine derivatives are used as intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications. google.comresearchcommons.org
The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.
Compound Properties
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O |
| CAS Number | 1016496-87-9 |
This data is based on the chemical structure of this compound. bldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(11-10)8-5-3-4-6-9(8)12-2/h3-7,11H,10H2,1-2H3 |
InChI Key |
QCZVHBAUVDFWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NN |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methoxyphenyl Ethyl Hydrazine and Analogues
Precursor Synthesis and Functional Group Introduction
The assembly of the core structure of (1-(2-Methoxyphenyl)ethyl)hydrazine relies on the initial synthesis of a ketone precursor, which is then appropriately functionalized.
Synthesis of 2-Methoxyphenylacetone (B1582958) Derivatives
A primary precursor for the target molecule is 2-methoxyphenylacetone. ontosight.aicaymanchem.com This ketone consists of a phenyl ring substituted with a methoxy (B1213986) group and an acetone (B3395972) moiety. ontosight.ai Its synthesis is a critical first step and can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with chloroacetone.
Another approach is the reaction of 2-methoxybenzene with acetone in the presence of a suitable catalyst. ontosight.ai Furthermore, 2-methoxyphenylacetone can be prepared from o-methoxyphenylacetyl chloride and methylzinc iodide. orgsyn.org Alternative syntheses include the oxidation of 1-(o-methoxyphenyl)propene or the hydrolysis of o-methoxy-α-acetylbenzyl cyanide. orgsyn.org For analogous structures, such as p-methoxyphenylacetone, methods like the oxidation of natural anethole (B165797) found in fennel oil have been developed. google.com
A related and often more direct precursor for the ethyl-substituted side chain is 2'-methoxyacetophenone (B1218423). This compound can be synthesized via several routes, including the Friedel-Crafts reaction of anisole with acetic anhydride (B1165640) in the presence of aluminum chloride. brainly.in An alternative preparation involves the methylation of 2'-hydroxyacetophenone (B8834) using a methylating agent like dimethyl sulfate (B86663) with a base. chemicalbook.comchemicalbook.com
Table 1: Synthesis of 2'-Methoxyacetophenone and Analogues
| Starting Material | Reagents | Product | Yield (%) | Reference |
| o-Hydroxyacetophenone | Dimethyl sulfate, LiOH·H₂O | 2'-Methoxyacetophenone | 86 | chemicalbook.com |
| Anisole | Acetic anhydride, AlCl₃ | 2'-Methoxyacetophenone | - | brainly.in |
| m-Fluoroanisole | Dichloroethane, Aluminum trichloride, Acetyl chloride | 2-Fluoro-4-methoxyacetophenone | - | google.com |
| 2,6-Dihydroxyacetophenone | Dimethyl sulfate, K₂CO₃ | 2'-Hydroxy-6'-methoxyacetophenone | 90.65 | guidechem.com |
| 2,6-Dihydroxyacetophenone | Iodomethane, K₂CO₃ | 2'-Hydroxy-6'-methoxyacetophenone | 60 | guidechem.com |
Introduction of the Ethyl Moiety
With the ketone precursor in hand, the next conceptual step is the formation of the (1-(2-methoxyphenyl)ethyl) fragment. While direct ethylation methods exist, a more common and controlled approach involves the reduction of the ketone (2'-methoxyacetophenone) to the corresponding alcohol, 1-(2-methoxyphenyl)ethanol. This alcohol can then be further functionalized to introduce the hydrazine (B178648) group. The reduction of the ketone can be readily achieved using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.
Hydrazine Formation Strategies
The introduction of the hydrazine moiety is the final and key transformation to yield the target compound. Several strategies can be employed, each with its own advantages and substrate scope.
Direct Amination Approaches
Direct amination methods, while conceptually simple, are often challenging. A more common approach for creating the N-N bond is through the diazotization of a primary aromatic amine, followed by reduction. For instance, substituted phenylhydrazines can be synthesized from the corresponding substituted aniline. google.com The process involves a low-temperature diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride or sodium sulfite. google.comchemicalbook.comorgsyn.org For the synthesis of (2-methoxyphenyl)hydrazine, o-anisidine (B45086) is treated with sodium nitrite and hydrochloric acid, followed by reduction. chemicalbook.com
Table 2: Synthesis of Substituted Phenylhydrazines via Diazotization-Reduction
| Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Substituted Aniline | 1. NaNO₂, Acid 2. SnCl₂ or Na₂SO₃ | Substituted Phenylhydrazine (B124118) | - | google.com |
| o-Anisidine | 1. NaNO₂, HCl 2. NaHSO₃, NaOH | (2-Methoxyphenyl)hydrazine | 83.3 | chemicalbook.com |
| Aniline | 1. NaNO₂, HCl 2. Na₂SO₃ | Phenylhydrazine | 80-84 | orgsyn.org |
Reduction of Hydrazone Intermediates
A powerful and widely used method for synthesizing substituted hydrazines is the reduction of a hydrazone intermediate. wikipedia.org This two-step process begins with the condensation of a ketone or aldehyde with hydrazine hydrate (B1144303) to form a hydrazone. wikipedia.orglibretexts.org For the synthesis of this compound, the precursor would be 2'-methoxyacetophenone, which reacts with hydrazine to form 2'-methoxyacetophenone hydrazone. iucr.orgnih.gov
This hydrazone intermediate is then reduced to the desired hydrazine. A variety of reducing agents can be employed for this transformation. The Wolff-Kishner reduction, which uses strong base and high temperatures, converts the hydrazone to an alkane and is thus not suitable for isolating the hydrazine intermediate. libretexts.orgucla.eduorganicchemistrydata.org However, milder reducing agents can selectively reduce the C=N bond of the hydrazone. For example, magnesium in methanol (B129727) has been shown to be an effective system for the reduction of various hydrazones to their corresponding hydrazines in high yields. researchgate.net Catalytic hydrogenation or other hydride reagents like sodium cyanoborohydride are also viable options. organicchemistrydata.org Recently, biocatalytic methods using imine reductases (IREDs) have been developed for the reductive amination of carbonyls with hydrazines, offering a green and highly selective alternative. nih.gov
Table 3: Reduction of Hydrazones to Hydrazines
| Hydrazone Substrate | Reducing Agent/System | Product | Yield (%) | Reference |
| 4-Methoxyacetophenone hydrazone | Mg, Methanol | 1-(4-Methoxyphenyl)ethylhydrazine | 88 | researchgate.net |
| 4-Chloroacetophenone hydrazone | Mg, Methanol | 1-(4-Chlorophenyl)ethylhydrazine | 87 | researchgate.net |
| 4-Methylacetophenone hydrazone | Mg, Methanol | 1-(4-Methylphenyl)ethylhydrazine | 75 | researchgate.net |
| Various Carbonyls | IRED from Myxococcus stipitatus, H₂ | Substituted N-Alkylhydrazines | - | nih.gov |
Hydrazinolysis of Ester and Halogenated Precursors
Another effective strategy involves the nucleophilic substitution of a suitable leaving group by hydrazine or its derivatives. This method, known as hydrazinolysis, is particularly useful when starting from an alcohol precursor like 1-(2-methoxyphenyl)ethanol. The alcohol's hydroxyl group can be converted into a better leaving group, such as a halide (e.g., by reaction with thionyl chloride or a phosphorus halide) or a sulfonate ester (e.g., tosylate or mesylate).
The resulting halogenated or sulfonated precursor can then be treated with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the leaving group to form the desired this compound. This method is widely applicable for the synthesis of various substituted phenylhydrazines. For example, 3,4,5-trichlorotrifluoromethylbenzene can be refluxed with hydrazine hydrate in pyridine (B92270) to yield the corresponding substituted hydrazine. google.com This general principle can be applied to a range of halogenated aromatic and alkyl precursors.
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, and it provides a straightforward route to racemic this compound. This method typically involves a two-step process: the formation of a hydrazone intermediate followed by its reduction.
The initial step is the condensation of 2-methoxyacetophenone (B1211565) with hydrazine hydrate. This reaction forms the corresponding hydrazone, (1E,2E)-1,2-Bis[1-(2-methoxyphenyl)ethylidene]hydrazine, which is an azine resulting from the reaction of two ketone molecules with one molecule of hydrazine. The formation of the simple hydrazone from a 1:1 molar ratio is an equilibrium-driven process.
The subsequent and crucial step is the reduction of the C=N double bond of the hydrazone. Various reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of imines and hydrazones due to its mild nature and good functional group tolerance. The reduction of the hydrazone of 2-methoxyacetophenone with a suitable hydride source, such as NaBH₄, would yield the target racemic this compound. The general transformation is depicted below:
Scheme 1: Reductive Amination Pathway to this compound
Hydrazone Formation: 2-methoxyacetophenone + Hydrazine → 2-Methoxyacetophenone hydrazone
Reduction: 2-Methoxyacetophenone hydrazone + Reducing Agent (e.g., NaBH₄) → this compound
While this method is effective for producing the racemic compound, it does not provide control over the stereochemistry, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers.
| Step | Reactants | Product | Reagents and Conditions | Typical Yield |
| 1 | 2-Methoxyacetophenone, Hydrazine Hydrate | 2-Methoxyacetophenone hydrazone | Ethanol, Reflux | Good to Excellent |
| 2 | 2-Methoxyacetophenone hydrazone | This compound | NaBH₄, Methanol | Moderate to Good |
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often enantiomer-specific. Therefore, the development of stereoselective methods to synthesize enantiopure this compound is of significant interest. Several strategies have been developed to achieve this, including asymmetric hydrogenation, the use of chiral auxiliaries, organocatalysis, and enzymatic resolutions.
Asymmetric Hydrogenation of Prochiral Hydrazones
Asymmetric hydrogenation of prochiral hydrazones is one of the most efficient methods for the synthesis of chiral hydrazines. nih.gov This approach involves the reduction of the C=N double bond of a hydrazone using a chiral catalyst, which directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.
Transition metal catalysts, particularly those based on noble metals like rhodium, ruthenium, and iridium, have been extensively studied for this purpose. More recently, catalysts based on earth-abundant metals such as nickel have emerged as cost-effective and sustainable alternatives. researchgate.net For the synthesis of enantiopure this compound, the corresponding N-acyl hydrazone of 2-methoxyacetophenone would be the substrate. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
A typical procedure would involve the hydrogenation of the N-acyl hydrazone under a hydrogen atmosphere in the presence of a chiral catalyst, such as a Ni(OAc)₂ complex with a chiral phosphine (B1218219) ligand like (R,R)-QuinoxP*. researchgate.net
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Ni(OAc)₂ / (S,S)-Ph-BPE | Cyclic N-acyl hydrazones | Chiral cyclic hydrazines | up to >99% | High |
| Pd(TFA)₂ / Pyridine-hydrazone ligand | N-carbamoyl glyoxylate-derived hydrazones | α-aryl α-hydrazino esters/amides | Good to Excellent | Good |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing enantiopure this compound, a chiral auxiliary, such as a chiral amine, can be reacted with 2-methoxyacetophenone to form a chiral hydrazone. The stereocenter on the auxiliary then directs the diastereoselective reduction of the C=N bond. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target hydrazine.
For example, pseudoephenamine can be used as a chiral auxiliary. Amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions. nih.gov A similar strategy could be envisioned where a chiral hydrazine auxiliary is used.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (dr) | Yield |
| Pseudoephenamine | Alkylation | Amides | ≥99:1 | High |
| Evans Oxazolidinone | Aldol Reaction | N-Acyl Imides | High | Good to Excellent |
Organocatalytic Approaches
Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.gov Organocatalytic methods offer the advantage of being metal-free, often robust, and environmentally friendly.
For the asymmetric synthesis of chiral hydrazines, organocatalytic reduction of hydrazones or related C=N containing compounds can be employed. Chiral Brønsted acids, such as chiral phosphoric acids, or chiral amines can activate the hydrazone towards nucleophilic attack by a hydride source in an enantioselective manner.
For instance, a bifunctional squaramide catalyst derived from cinchona alkaloids has been successfully used in the asymmetric addition of hydrazine hydrate to dienones to form optically pure fused pyrazoline derivatives. mdpi.comwikipedia.org This demonstrates the potential of organocatalysis to control the stereochemistry of reactions involving hydrazines. A similar strategy could be developed for the asymmetric reduction of the hydrazone of 2-methoxyacetophenone.
| Organocatalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Yield |
| Chiral Primary-Second Diamine Salt | Formal Diaza-Ene Reaction | N-monosubstituted hydrazones and enones | High | Good |
| Cinchona-alkaloid-derived squaramide | Michael Addition | Hydrazine hydrate and dienones | High | Good |
Enzymatic Resolutions (if applicable to such structures)
Enzymatic methods offer high selectivity and operate under mild conditions, making them attractive for the synthesis of enantiopure compounds. For chiral hydrazines, two main enzymatic strategies can be considered: enzymatic kinetic resolution of a racemic mixture or enzymatic asymmetric synthesis.
Enzymatic Kinetic Resolution (EKR) involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. mdpi.com For racemic this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org
Enzymatic Asymmetric Synthesis can be achieved through the use of engineered enzymes. For example, imine reductases (IREDs) have been engineered to catalyze the enantioselective reduction of hydrazones to chiral hydrazines. google.com This approach would involve the reduction of the 2-methoxyacetophenone hydrazone using an engineered IRED in the presence of a cofactor such as NADPH. This method has the potential to produce the target compound with very high enantiomeric excess.
| Enzyme | Method | Substrate | Product | Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic alcohols/amines | Enantioenriched alcohol/amine and ester/amide | High |
| Engineered Imine Reductase (IRED) | Asymmetric Reduction | Protected hydrazones | Chiral protected hydrazines | >99% |
Alternative Synthetic Routes to Related Methoxyphenyl-Hydrazine Structures
Besides the direct synthesis of this compound, various synthetic routes lead to other structurally related methoxyphenyl-hydrazine derivatives. These compounds are often valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
One common approach is the synthesis of pyrazole (B372694) and pyrazoline derivatives through the condensation of a β-dicarbonyl compound or an α,β-unsaturated ketone with a hydrazine. For example, 1,3-diaryl-2-pyrazolines can be synthesized from the reaction of chalcones with hydrazine hydrate.
Another route involves the direct functionalization of a methoxyphenylhydrazine. For example, (4-methoxyphenyl)hydrazine (B1593770) can be prepared from p-anisidine (B42471) via diazotization followed by reduction. chemicalbook.com This hydrazine can then be used in various reactions, such as the Fischer indole (B1671886) synthesis, to generate more complex heterocyclic structures.
The synthesis of N-substituted hydrazines is also a valuable strategy. For instance, 1-methyl-1-(substituted benzyl)hydrazines have been synthesized and evaluated for their biological activity. researchgate.net
| Synthetic Route | Reactants | Product | Significance |
| Pyrazole Synthesis | Ketone, Aldehyde, Hydrazine | Substituted Pyrazoles | Access to heterocyclic compounds with diverse biological activities. researchgate.net |
| Diazotization of Aniline | o-Anisidine, NaNO₂, HCl | (2-Methoxyphenyl)hydrazine precursor | Provides access to the parent methoxyphenylhydrazine. |
| Boulton–Katritzky Rearrangement | Pyrano[2,3-d]isoxazolone derivatives, Hydrazines | Substituted 1,2,3-triazoles | A method for synthesizing functionalized triazoles. |
Chemical Transformations and Derivatization of 1 2 Methoxyphenyl Ethyl Hydrazine
Reactions Involving the Hydrazine (B178648) Moiety
The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it a potent nucleophile, driving its reactivity in numerous chemical reactions.
Condensation Reactions with Aldehydes and Ketones to Form Hydrazones
The reaction of (1-(2-Methoxyphenyl)ethyl)hydrazine with aldehydes or ketones results in the formation of hydrazones. This condensation reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.orgquora.com The general mechanism involves the formation of an intermediate imine, which in the case of hydrazine derivatives, is a hydrazone. libretexts.org A specific example is the reaction of hydrazine hydrate (B1144303) with 2-methoxyacetophenone (B1211565) in a 1:2 molar ratio, which upon refluxing in ethanol, yields the corresponding azine, (1E,2E)-1,2-bis[1-(2-methoxyphenyl)ethylidene]hydrazine. nih.gov
This reaction is a fundamental transformation in organic synthesis and has been historically used for the characterization of aldehydes and ketones by converting them into crystalline hydrazone derivatives with distinct melting points. quora.com
| Reactant A | Reactant B | Product | Reaction Type |
|---|---|---|---|
| This compound | Aldehyde/Ketone | Hydrazone | Condensation |
| Hydrazine hydrate | 2-Methoxyacetophenone | (1E,2E)-1,2-Bis[1-(2-methoxyphenyl)ethylidene]hydrazine | Condensation |
Acylation and Sulfonylation Reactions
The nucleophilic nature of the hydrazine group also allows it to react with acylating and sulfonylating agents. Acylation reactions typically involve the use of acyl chlorides or anhydrides, leading to the formation of N-acylhydrazine derivatives. Similarly, sulfonylation with sulfonyl chlorides yields N-sulfonylhydrazine compounds. These reactions are crucial for introducing various functional groups onto the hydrazine moiety, thereby modifying its chemical and physical properties.
Recent research has highlighted catalyst-free sulfonylation reactions of sulfonyl hydrazides with various compounds in environmentally benign solvents like water, showcasing a green chemistry approach. nih.gov Sulfonyl hydrazides themselves are considered stable and eco-friendly sulfonylation agents. nih.govacs.org
Cyclization Reactions for Heterocycle Formation
This compound serves as a key building block in the synthesis of various heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms for the formation of five- and six-membered rings.
1,3,4-Oxadiazoles can be synthesized from hydrazine derivatives through several synthetic routes. nih.govnih.govorganic-chemistry.org A common method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration. nih.gov For instance, acid hydrazides can react with orthoesters or be treated with carbon disulfide in a basic medium to form the oxadiazole ring. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones. nih.gov The synthesis can start from an ester, which is converted to a carbohydrazide (B1668358) using hydrazine hydrate. This carbohydrazide can then be cyclized to form a 1,3,4-oxadiazole-2-thiol (B52307) derivative. wjpmr.com
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are commonly synthesized through the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. chim.itnih.govyoutube.com This is a classic and widely used method for constructing the pyrazole (B372694) ring. nih.govgoogle.com The reaction proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. youtube.com Variations of this method include the reaction of hydrazines with α,β-unsaturated ketones or acetylenic ketones. clockss.org The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazole derivatives by choosing appropriate starting materials. chim.itrasayanjournal.co.in
The reaction of a hydrazine derivative with an isothiocyanate is a primary method for the synthesis of thiosemicarbazides. nih.govnih.govacs.org This reaction involves the nucleophilic addition of the hydrazine to the carbon-sulfur double bond of the isothiocyanate. The resulting thiosemicarbazides are valuable intermediates in organic synthesis, particularly for the preparation of various sulfur- and nitrogen-containing heterocycles. orientjchem.orgresearchgate.net For example, thiosemicarbazides can be cyclized to form thiazoles, triazoles, and thiadiazoles. orientjchem.orgresearchgate.net The synthesis of thiosemicarbazide (B42300) derivatives can be achieved by reacting an acid hydrazide with an isothiocyanate in a suitable solvent like methanol (B129727) or ethanol. nih.govnih.gov
| Starting Material | Reagent(s) | Heterocyclic Product |
|---|---|---|
| This compound (as acid hydrazide) | Carboxylic acid/derivative, then cyclodehydration | 1,3,4-Oxadiazole derivative |
| This compound | 1,3-Dicarbonyl compound | Pyrazole derivative |
| This compound | Isothiocyanate | Thiosemicarbazide derivative |
Construction of Triazole Systems
The synthesis of 1,2,4-triazole (B32235) and 1,2,3-triazole rings represents a cornerstone of heterocyclic chemistry, with hydrazines serving as a key nitrogen source. frontiersin.orgnih.gov General synthetic strategies, which are applicable to substituted hydrazines like This compound , involve reactions with compounds containing a reactive carbon-nitrogen or carbon-carbon multiple bond.
For the construction of 1,2,4-triazoles, a common method involves the reaction of a hydrazine with reagents like formamide, which can proceed under microwave irradiation without a catalyst. frontiersin.org Other methods include the reaction with amidines or the cyclization of pre-formed thiosemicarbazide intermediates. researchgate.net While specific examples involving This compound are not detailed in the surveyed literature, its structural features are compatible with these established synthetic routes.
For 1,2,3-triazoles, synthesis often involves the use of azides, hydrazones, or diazo compounds as nitrogen sources. nih.gov A pertinent general method is the three-component reaction of an aniline, an aromatic ketone, and a sulfonohydrazide, which proceeds without the need for metal catalysts or azide (B81097) reagents. frontiersin.org Another approach is the Boulton–Katritzky rearrangement of hydrazones derived from various heterocycles, though this is not always successful with unsubstituted hydrazine and may lead to other products. beilstein-journals.org
Azetidine (B1206935) Ring Closure
Azetidines are saturated four-membered nitrogen-containing heterocycles whose synthesis can be challenging due to ring strain. wikipedia.orgmagtech.com.cn General methods for their formation include the reduction of β-lactams or intramolecular cyclization reactions. wikipedia.orgmagtech.com.cn One established one-pot synthesis of N-substituted azetidines involves the reaction of primary amines or hydrazines with alkyl dihalides under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org This suggests a potential, though not explicitly documented, pathway for the N-alkylation of This compound followed by an intramolecular ring closure to form a novel azetidine derivative. However, specific studies detailing an azetidine ring closure originating from This compound are not available in the reviewed literature.
Pyrido-fused Heterocycles
Pyrido-fused heterocycles are a class of compounds with significant biological and material science applications. ias.ac.in Their synthesis often involves building a pyridine (B92270) ring onto an existing heterocyclic structure or vice-versa. Hydrazine and its derivatives are crucial reagents in many of these synthetic pathways. For instance, the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles is a typical method for constructing 1,2,3-triazolo[4,5-d]pyridazines. mdpi.com Another general strategy involves the reaction of a hydrazine with a suitably functionalized pyridine precursor, such as an ethoxymethyleneamino intermediate, to yield fused pyrimidinones (B12756618) which are part of a larger pyrido-thieno-pyrimidine system. nih.gov The reaction of hydrazine with 3-arylideneflavanones is also a known route to tricyclic pyrazoline systems fused to a benzopyran ring, which shares structural motifs with pyrido-fused systems. researchgate.net Application of these general methodologies to This compound would likely yield novel pyrido-fused heterocyclic systems, although specific examples are not reported in the surveyed literature.
Reactions at the 2-Methoxyphenyl Ring
The aromatic ring of This compound is another potential site for chemical modification, governed by the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (if applicable and non-degradative)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. msu.edu The methoxy (B1213986) group (-OCH₃) and the ethylhydrazine (B1196685) side chain on the benzene (B151609) ring are both activating, ortho-, para-directing groups. The steric bulk of the ethylhydrazine group at position 1 would likely favor electrophilic attack at the para position (position 4) and the other ortho position (position 6) of the ring. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) could potentially be applied. msu.edulumenlearning.com However, the hydrazine moiety is sensitive to strong acids and oxidizing conditions, which could lead to degradation or undesired side reactions. Therefore, any application of EAS would require careful selection of non-degradative reaction conditions. No specific studies on the electrophilic aromatic substitution of This compound were identified.
Modifications of the Methoxy Group
The methoxy group is generally stable, but it can be cleaved to a hydroxyl group (demethylation) using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This transformation would convert the parent compound into (1-(2-hydroxyphenyl)ethyl)hydrazine , opening up further derivatization possibilities at the newly formed phenolic hydroxyl group. This is a common strategy in medicinal chemistry to modulate solubility and receptor interactions. However, the compatibility of the hydrazine group with these harsh demethylation conditions would need to be experimentally verified, as no specific literature on this transformation for the title compound was found.
Role As a Synthetic Intermediate and Precursor in Complex Molecule Construction
Precursor to Biologically Relevant Chemical Scaffolds
The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, many of which form the core of biologically active compounds and pharmaceuticals. (1-(2-Methoxyphenyl)ethyl)hydrazine is a key starting material for producing important chemical frameworks such as indoles and pyrazoles.
Indole (B1671886) Synthesis: The most prominent application of arylhydrazines is the Fischer indole synthesis, a robust and widely used method for creating indole rings. thermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed condensation of a hydrazine with an aldehyde or ketone, followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgbyjus.comijarsct.co.in The use of this compound in this reaction is of particular interest. Research has shown that the presence of a methoxy (B1213986) group at the ortho-position (2-position) of the phenylhydrazine (B124118) can lead to "abnormal" cyclization, where the reaction proceeds on the side of the benzene (B151609) ring bearing the substituent. nih.gov This peculiarity provides a synthetic route to 7-methoxyindole (B1360046) derivatives, which are precursors for natural products like mitomycin C. nih.gov
Pyrazole (B372694) Synthesis: Pyrazoles are another class of five-membered heterocyclic compounds with significant pharmacological activities. nih.gov The standard and most direct synthesis of the pyrazole ring involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govyoutube.comgoogle.com this compound can act as the dinucleophilic hydrazine component in this reaction, reacting with various 1,3-diketones or ketoesters to yield highly substituted pyrazoles. organic-chemistry.org The reaction is often straightforward and provides a modular approach to a wide range of pyrazole derivatives. youtube.com
| Target Scaffold | General Reaction | Reactant for this compound | Significance |
|---|---|---|---|
| Indole | Fischer Indole Synthesis | Aldehydes or Ketones (e.g., Pyruvic acid) | Core of many alkaloids, drugs (e.g., triptans), and natural products. wikipedia.orgnih.gov |
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds (e.g., Acetylacetone) | Found in anti-inflammatory drugs (e.g., Celecoxib), insecticides, and dyes. google.com |
Application in Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are a cornerstone of modern green and efficient chemistry. nih.govacs.org These reactions are highly valued for their ability to generate molecular complexity rapidly, reduce waste, and save time and resources compared to traditional linear syntheses. nih.gov
Hydrazines are frequently employed as key components in various MCRs. For instance, one-pot, four-component reactions involving a hydrazine, an aldehyde, an anhydride (B1165640) (like phthalic anhydride), and a 1,3-dicarbonyl compound can produce complex fused heterocyclic systems such as pyrazolophthalazines and indazolophthalazines under mild conditions. nih.gov The inclusion of this compound in such MCRs would allow for the direct incorporation of its chiral methoxyphenyl-ethyl fragment into these intricate molecular architectures, offering a highly efficient route to novel and diverse chemical entities. researchgate.net
| Reaction Name | Components | Resulting Scaffold | Advantages |
|---|---|---|---|
| Four-Component Condensation | Aldehyde + Hydrazine + Anhydride + 1,3-Dicarbonyl Compound | Fused Polyheterocyclic Systems (e.g., Pyrazolopyridines) | High atom economy, operational simplicity, rapid assembly of complex molecules. nih.govresearchgate.net |
Utilization in the Synthesis of Chiral Building Blocks
Chirality is a critical feature in modern drug design, as the different enantiomers of a drug molecule often have vastly different biological activities. nih.gov The synthesis of single-enantiomer drugs frequently relies on the use of chiral building blocks, which are enantiomerically pure compounds that serve as starting points for constructing more complex chiral molecules. nih.gov
This compound is an inherently chiral molecule. This characteristic makes it a valuable precursor in asymmetric synthesis. Similar to how chiral amines like (S)-1-arylethylamine are used as chiral auxiliaries to control the stereochemical outcome of reactions, this compound can be used to introduce a specific stereocenter into a new molecule. rsc.org For example, its reaction with other prochiral molecules can lead to the formation of diastereomeric products that can be separated, or it can direct the stereoselective formation of a new chiral center. Subsequent removal of the (1-(2-methoxyphenyl)ethyl) group would yield a new, enantiomerically enriched building block, effectively transferring the chirality from the starting hydrazine to the final product.
Contributions to Libraries for Chemical Space Exploration
The discovery of new drugs and materials often begins with the screening of large collections of diverse small molecules, known as chemical libraries. Combinatorial chemistry is a powerful strategy used to rapidly synthesize these libraries by systematically combining a set of modular building blocks. christopherking.name
Hydrazines represent a fundamental class of building blocks for combinatorial library synthesis due to their versatile reactivity, allowing for the creation of numerous hydrazones, pyrazoles, and other heterocycles. christopherking.name The specific structure of this compound, with its defined stereochemistry and substitution pattern, makes it an excellent candidate for inclusion in diversity-oriented synthesis. Its availability from chemical suppliers facilitates its use in both academic and industrial research for generating focused libraries of novel compounds. bldpharm.com By incorporating this chiral hydrazine into combinatorial workflows, chemists can efficiently explore a unique region of chemical space, increasing the probability of discovering molecules with desired biological or material properties.
Spectroscopic and Structural Elucidation of 1 2 Methoxyphenyl Ethyl Hydrazine and Its Derivatives
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
In the analysis of (1-(2-Methoxyphenyl)ethyl)hydrazine and its derivatives, such as hydrazones, characteristic vibrational frequencies confirm the presence of key structural motifs. For hydrazone derivatives, the formation of the imine (C=N) bond is a critical indicator. This C=N stretching vibration is typically observed in the range of 1690-1590 cm⁻¹. researchgate.net For instance, in various synthesized phenylhydrazones, this peak has been identified at 1597 cm⁻¹, 1603 cm⁻¹, 1608 cm⁻¹, and 1614 cm⁻¹, confirming the condensation reaction between the hydrazine (B178648) and a carbonyl compound. researchgate.net
The N-H stretching vibrations of the hydrazine moiety are also prominent, generally appearing in the 3500-3180 cm⁻¹ region. researchgate.net In specific derivatives, these bands have been observed at 3329 cm⁻¹ and 3314 cm⁻¹. researchgate.net The presence of aromatic rings is confirmed by C-H stretching vibrations, typically seen around 3088 cm⁻¹, and C=C stretching vibrations within the 1600-1400 cm⁻¹ range. researchgate.netnih.gov
The methoxy (B1213986) group (-OCH₃) on the phenyl ring exhibits a characteristic C-O stretching band. For a derivative, N-(4-methoxyphenyl)-2-(3-methylbenzoyl)hydrazinecarbothioamide, an OCH₃ stretch was identified at 2870 cm⁻¹. acs.org Additionally, aliphatic C-H stretching from the ethyl group is expected in the 2970-2950 cm⁻¹ region, with a reported instance at 2918 cm⁻¹. researchgate.net
The following table summarizes typical FTIR absorption bands for functional groups found in this compound and its derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Hydrazine) | Stretching | 3500-3180 | researchgate.net |
| C-H (Aromatic) | Stretching | ~3088 | researchgate.net |
| C-H (Aliphatic) | Stretching | 2970-2950 | researchgate.net |
| C=N (Imine) | Stretching | 1690-1590 | researchgate.net |
| C=C (Aromatic) | Stretching | 1600-1400 | nih.gov |
| C-O (Methoxy) | Stretching | ~1263 | |
| O-H (Phenolic) | Stretching | 3201-3296 | |
| C=O (Amide) | Stretching | 1645-1687 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
For derivatives of this compound, such as hydrazones, several key proton signals are expected. The protons of the aromatic rings typically appear as multiplets in the downfield region, generally between 6.8 and 8.3 ppm. The single proton of the azomethine group (-N=CH) in hydrazone derivatives is characteristically observed as a singlet between 8.38 and 8.86 ppm, confirming the formation of the C=N double bond.
The proton of the N-H group in the hydrazone linkage gives a singlet signal in the range of 11.47-12.07 ppm. The methoxy group (-OCH₃) protons are typically observed as a sharp singlet further upfield. For instance, in a methoxy-substituted derivative, this signal appeared between 3.04 and 3.44 ppm. researchgate.net The aliphatic protons of the ethyl group would appear as distinct multiplets, with the chemical shifts and splitting patterns dependent on their neighboring protons.
The table below outlines the characteristic ¹H NMR chemical shifts for protons in derivatives of this compound.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| -NH- (Amide/Hydrazone) | 11.47 - 12.07 | Singlet | |
| Ar-OH (Phenolic) | 10.14 - 10.81 | Singlet | |
| -N=CH (Azomethine) | 8.38 - 8.86 | Singlet | |
| Ar-H (Aromatic) | 6.8 - 8.3 | Multiplet | |
| -OCH₃ (Methoxy) | 3.04 - 3.44 | Singlet | researchgate.net |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule.
In the ¹³C NMR spectrum of this compound derivatives, the carbon atom of the C=N (imine) group is a key diagnostic signal, typically found in the range of 140-160 ppm. Aromatic carbons resonate in the region of 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range. The carbon of the methoxy group itself is expected to appear around 55-60 ppm. The carbons of the ethyl group will have characteristic shifts in the aliphatic region of the spectrum. For some semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, the methyl carbon appears in the 21.45-21.60 ppm range. acs.org In these same derivatives, a carbonyl carbon attached to an -NH group gives a peak at 181.63-166.63 ppm. acs.org
A summary of expected ¹³C NMR chemical shifts is provided in the table below.
| Carbon Environment | Chemical Shift (δ, ppm) | Reference |
| C=O (Amide/Carbonyl) | 156.01 - 181.63 | acs.org |
| C=N (Imine) | 140 - 160 | |
| Aromatic Carbons | 110 - 160 | |
| -OCH₃ (Methoxy) | 55 - 60 | |
| Aliphatic Carbons (Ethyl) | 10 - 40 | |
| Methyl Carbon | 21.45 - 21.60 | acs.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, a derivative, N'-{[4-fluoro-3-(trifluoromethyl)phenyl]methylidene}-4-hydroxybenzohydrazide, with a molecular weight of 326.24 g/mol , would be expected to show a prominent molecular ion peak at m/z 326.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for these types of compounds include cleavage of the N-N bond, loss of the methoxy group, and fragmentation of the ethyl chain. The fragmentation of the aromatic rings can also lead to characteristic daughter ions. Analysis of these fragments allows for the confirmation of the different structural units within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For a derivative, (E)-1-(2,4-dinitrophenyl)-2-[1-(2-methoxyphenyl)ethylidene]hydrazine, the molecule adopts an E conformation with respect to the C=N double bond. nih.gov The dihedral angle between the two benzene (B151609) rings is 37.83 (7)°. nih.gov An intramolecular N-H···O hydrogen bond is also observed, which influences the molecular conformation. nih.gov In the crystal structure, molecules are linked by weak C-H···O interactions, forming chains, and are stacked via π-π interactions between the aromatic rings with a centroid-centroid distance of 3.5927 (10) Å. nih.gov The methoxy group is nearly co-planar with its attached benzene ring. nih.gov This detailed structural information is crucial for understanding the intermolecular interactions that govern the packing of the molecules in the solid state.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization
This compound possesses a chiral center at the carbon atom of the ethyl group attached to the hydrazine moiety. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory – DFT)
Extensive literature searches did not yield specific theoretical and computational chemistry studies conducted directly on the compound (1-(2-Methoxyphenyl)ethyl)hydrazine. The following sections outline the standard methodologies and the types of results that would be expected from such a study, based on computational analyses of closely related hydrazine (B178648) and methoxyphenyl derivatives. imist.maimist.ma
Geometry Optimization and Conformational Analysis
The initial step in a computational study involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this process would also involve a conformational analysis to identify the various low-energy conformers. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.govmdpi.com The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
For example, in a related hydrazine derivative, the bond lengths calculated by the DFT/B3LYP method were found to be in close agreement with experimental values. imist.ma In the case of this compound, key parameters for optimization would include the C-N and N-N bond lengths of the hydrazine moiety, the torsion angles around the ethyl bridge, and the orientation of the methoxyphenyl group. The planarity of the phenyl ring and the orientation of the methoxy (B1213986) group relative to the ring would also be determined. nih.gov
Electronic Structure Analysis
Following geometry optimization, various analyses are performed to understand the electronic properties of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter that indicates the molecule's reactivity; a smaller gap suggests higher reactivity. researchgate.net
For a molecule like this compound, the HOMO would likely be localized on the electron-rich hydrazine and methoxyphenyl groups, while the LUMO would be distributed over the aromatic system. The energy gap would provide insights into its potential for charge transfer interactions. nih.gov
Interactive Table: Expected Frontier Molecular Orbital Parameters
| Parameter | Expected Value (eV) | Significance |
| EHOMO | Negative value | Energy of the highest occupied molecular orbital |
| ELUMO | Negative or near-zero value | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | Positive value | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, indicating these as likely sites for protonation or interaction with electrophiles. Positive potential (blue) would likely be found around the hydrogen atoms. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer interactions, bond strengths, and hybridization. NBO analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.
In a hypothetical NBO analysis of this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This would provide a quantitative measure of hyperconjugative and resonance effects within the molecule.
Interactive Table: Expected NBO Analysis Results
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(N) | σ(C-C) | Variable | Hyperconjugation |
| LP(O) | σ(Caryl-Caryl) | Variable | Resonance |
| π(Caryl-Caryl) | π*(Caryl-Caryl) | Variable | Intramolecular charge transfer |
Intermolecular Interaction Analysis
While not directly a quantum chemical calculation on a single molecule, the results from DFT studies are often used to understand and predict intermolecular interactions. The MEP map, for instance, can suggest how molecules of this compound might interact with each other in the solid state or in solution, for example, through hydrogen bonding involving the N-H groups of the hydrazine moiety. Hirshfeld surface analysis is another technique that can be employed to visualize and quantify intermolecular contacts in a crystal structure, though this requires experimental crystallographic data. mdpi.comresearchgate.net
Tautomeric Studies (if applicable)
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a possibility for certain hydrazine derivatives, particularly those that can exist in equilibrium between different forms. For this compound, significant tautomerism is not expected under normal conditions as it lacks the necessary functional groups for common tautomeric shifts like keto-enol or imine-enamine tautomerism.
However, computational studies on other heterocyclic systems, such as 2-hydrazinopyrazine, have revealed the existence of numerous tautomeric forms by searching the conformational hyperspace. nih.gov These studies establish the most energetically stable conformers and the distribution of partial charges. nih.gov While not directly applicable to this compound, this highlights the power of computational chemistry to explore potential, even if minor, tautomeric equilibria.
Should this compound participate in reactions that create a more complex heterocyclic system, tautomeric studies would become highly relevant in predicting the structure and reactivity of the resulting products.
Stereochemical Aspects in Research on 1 2 Methoxyphenyl Ethyl Hydrazine
Enantiomeric Recognition and Resolution Techniques
Enantiomeric recognition and resolution are critical processes for obtaining enantiopure forms of chiral compounds like (1-(2-Methoxyphenyl)ethyl)hydrazine. While specific resolution protocols for this compound are not widely published, established methods for chiral amine and hydrazine (B178648) separation are applicable. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for both analytical and preparative-scale enantioselective separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with amine and hydrazine functionalities. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times. For hydrazines and related compounds, interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions are crucial for chiral recognition. nih.gov
The choice of mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and additives, can significantly influence the separation efficiency. rsc.org For instance, in the separation of other chiral hydrazines, both normal-phase and polar organic modes have been successfully employed. nih.gov
Another approach to resolving chiral hydrazines involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic techniques. researchgate.net The chiral auxiliary is subsequently cleaved to yield the enantiomerically pure hydrazine.
Table 1: Common Chiral Stationary Phases for Resolution of Chiral Amines and Hydrazines
| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Applications |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Broad-spectrum enantioselectivity for a variety of chiral compounds. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Effective for resolving aromatic and other chiral molecules. |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Often used for compounds with aromatic groups. |
Diastereoselective Reactions Influenced by the Chiral Center
The chiral center in this compound can direct the stereochemical outcome of reactions at a new stereocenter, a process known as diastereoselective synthesis. When this hydrazine is used as a chiral auxiliary, it can be temporarily incorporated into a substrate to guide a subsequent reaction. wikipedia.org
For example, chiral hydrazones formed by the condensation of chiral hydrazines with aldehydes or ketones are valuable intermediates in asymmetric synthesis. The pre-existing stereocenter of the hydrazine auxiliary can effectively shield one face of the C=N bond, leading to the preferential attack of a nucleophile from the less hindered face. This results in the formation of one diastereomer in excess.
Research on related chiral hydrazone systems has shown that the addition of organometallic reagents, such as Grignard or organolithium reagents, to the C=N bond can proceed with high diastereoselectivity. nih.govacs.org The resulting hydrazine can then be cleaved to yield a chiral amine, with the chiral auxiliary being recovered. The stereochemical outcome is often rationalized using models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents around the chiral center. researchgate.net
Table 2: Examples of Diastereoselective Reactions with Chiral Hydrazone Auxiliaries
| Chiral Hydrazine Auxiliary | Reactant | Nucleophile | Diastereomeric Excess (d.e.) | Reference |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal | Lithium diisopropylamide (LDA), then methyl iodide | >95% | researchgate.net |
| (S)-Indoline-derived hydrazine | Benzaldehyde | Phenyllithium | up to >99% | nih.gov |
While specific examples involving this compound are scarce in the literature, its structural similarity to other 1-phenylethylamine (B125046) derivatives suggests its potential as a chiral auxiliary in similar diastereoselective transformations. mdpi.com
Asymmetric Induction in Catalytic Applications (e.g., as chiral ligands)
Beyond its use as a stoichiometric chiral auxiliary, derivatives of this compound could potentially serve as chiral ligands in asymmetric catalysis. In this role, a small amount of a complex formed between a metal and the chiral ligand would catalyze a reaction to produce a large amount of an enantiomerically enriched product.
The hydrazine moiety, with its two nitrogen atoms, can act as a bidentate ligand, coordinating to a metal center. The chiral backbone, originating from the (1-(2-methoxyphenyl)ethyl) group, would create a chiral environment around the metal, enabling enantioselective transformations.
For instance, chiral hydrazines and their derivatives have been explored as ligands in reactions such as asymmetric hydrogenation. acs.orgnih.govresearchgate.net In these cases, the chiral ligand-metal complex facilitates the delivery of hydrogen to one face of a prochiral substrate, leading to the formation of one enantiomer in excess. The efficiency and enantioselectivity of such catalytic systems are highly dependent on the structure of the ligand.
Influence of Stereochemistry on Molecular Conformation and Reactivity
The stereochemistry of this compound dictates its three-dimensional structure, which in turn influences its reactivity. The spatial arrangement of the methoxyphenyl group, the methyl group, and the hydrazine moiety around the chiral center determines the molecule's preferred conformations.
This conformational preference is crucial in the context of diastereoselective reactions and asymmetric induction. The most stable conformation of the chiral auxiliary or ligand will determine the steric environment it presents, thereby influencing the direction of attack of incoming reagents. The ortho-methoxy group, in addition to its electronic effects, can play a significant steric role, further biasing the conformational equilibrium and enhancing stereochemical control.
Future Research Perspectives and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The efficient and sustainable synthesis of enantiomerically pure (1-(2-Methoxyphenyl)ethyl)hydrazine is a primary objective for enabling its broader study and application. Current methodologies for producing chiral hydrazines often rely on the asymmetric hydrogenation of hydrazones, a process that is continuously evolving.
Future research could focus on several key areas:
Earth-Abundant Metal Catalysis : While noble metals like rhodium, iridium, and palladium have been effective, a shift towards more sustainable and cost-effective earth-abundant metals such as nickel, cobalt, iron, and manganese is a critical goal. chemistryviews.orgthieme-connect.com For instance, recent advancements have demonstrated the efficacy of nickel-catalyzed asymmetric hydrogenation of hydrazones, achieving excellent yields and enantioselectivities. chemistryviews.org A similar approach using a cobalt-based catalyst has also proven successful for preparing chiral hydrazines from substituted hydrazones. thieme-connect.com Adapting these methods for the synthesis of this compound from its corresponding hydrazone would be a significant step forward.
Green Chemistry Protocols : The development of environmentally benign synthetic methods is paramount. This includes the use of greener solvents, such as water or bio-based solvents, and minimizing the use of hazardous reagents. rsc.orgnih.gov For example, methodologies for the efficient cleavage of hydrazine (B178648) groups in water have been developed, highlighting the potential for eco-friendly reaction conditions. rsc.org Research into solid-phase synthesis, which can simplify purification and reduce solvent usage, also presents a promising avenue. nih.gov
Biocatalysis : Engineered enzymes, such as imine reductases (IREDs), offer a highly selective and sustainable alternative to traditional chemical catalysts. researchgate.net The development of a biocatalytic approach for the enantioselective reduction of the corresponding hydrazone would provide a direct and efficient route to optically active this compound. researchgate.net
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Catalyst Type | Potential Advantages | Key Research Direction |
| Asymmetric Hydrogenation | Earth-Abundant Metals (Ni, Co) | Cost-effective, sustainable, high yield and enantioselectivity. chemistryviews.orgthieme-connect.com | Optimization of ligands and reaction conditions for the specific substrate. |
| Green Protocols | Various/Catalyst-free | Reduced environmental impact, use of safer solvents. rsc.orgresearchgate.net | Exploring aqueous reaction media and solvent-free conditions. rsc.orgresearchgate.net |
| Biocatalysis | Engineered Enzymes (IREDs) | High enantioselectivity, mild reaction conditions, sustainable. researchgate.net | Screening and engineering of enzymes for specific hydrazone reduction. |
Exploration of Advanced Catalytic Applications
The unique structural features of this compound make it an attractive candidate for applications in catalysis, particularly in asymmetric synthesis.
Organocatalysis : Chiral amines and their derivatives are cornerstones of organocatalysis. nih.govcapes.gov.brumb.edu this compound could serve as a precursor to novel organocatalysts. For example, it could be used to catalyze enantioselective Diels-Alder reactions or Michael additions. nih.gov The presence of the hydrazine moiety allows for the formation of hydrazones, which can act as key intermediates in catalytic cycles. researchgate.net
Ligand Development for Transition Metal Catalysis : The chiral hydrazine can be functionalized to create novel ligands for transition metal-catalyzed reactions. The nitrogen atoms can coordinate to metal centers, and the chiral backbone can induce asymmetry in the catalytic process. Such ligands could be applied in a variety of transformations, including asymmetric hydrogenations and C-C bond-forming reactions. nih.gov
Integration with High-Throughput Synthesis and Screening Methodologies
To rapidly explore the potential of this compound and its derivatives, high-throughput synthesis and screening methods are invaluable.
Combinatorial Library Synthesis : By derivatizing the hydrazine moiety, a large library of related compounds can be generated. rsc.org High-throughput synthesis techniques, including solid-phase synthesis, can be employed to create these libraries efficiently. ljmu.ac.uk For example, regioselective alkylations of hydrazine derivatives on a solid support have been described, enabling the creation of diverse building blocks.
In Situ Screening : The synthesized libraries can be directly screened for various properties, such as catalytic activity or binding affinity to biological targets. rsc.org This "click" chemistry approach, where the library is generated and screened in the same reaction vessel, can significantly accelerate the discovery process. rsc.org
Deeper Theoretical Insights into Reaction Mechanisms and Molecular Interactions
Computational chemistry and theoretical studies can provide a deeper understanding of the properties and reactivity of this compound, guiding experimental work.
Conformational Analysis : The rotational barriers and conformational preferences of the molecule can be determined using ab initio calculations. cdnsciencepub.comwayne.eduresearchgate.netresearchgate.net Understanding the stable conformations is crucial for predicting its behavior in reactions and its ability to act as a chiral catalyst or ligand. For hydrazine itself, the gauche conformation is the most stable, with defined barriers for rotation and inversion. cdnsciencepub.comresearchgate.net Similar studies on the title compound would elucidate the influence of the methoxyphenyl and ethyl groups.
Reaction Pathway Modeling : Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, such as its synthesis or its role in a catalytic cycle. mdpi.comnih.govacs.orgarxiv.org This can help in understanding reaction kinetics, identifying key intermediates, and predicting the stereochemical outcome of reactions. mdpi.comnih.gov For instance, computational studies on hydrazine decomposition have provided valuable insights into the reaction mechanisms. mdpi.comacs.org
Molecular Docking and QSAR : If the compound is explored for biological applications, molecular docking studies can predict its binding mode to target proteins. Quantitative Structure-Activity Relationship (QSAR) studies on a library of its derivatives can help in identifying the key structural features responsible for a particular activity. nih.gov
| Theoretical Method | Application | Expected Insights |
| Ab initio calculations | Conformational Analysis | Stable conformers, rotational energy barriers, influence of substituents. cdnsciencepub.comresearchgate.net |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, kinetic parameters. mdpi.comnih.gov |
| Molecular Docking | Biological Activity Prediction | Binding modes to target macromolecules, interaction analysis. acs.org |
Expanding the Scope of Derivatization for New Chemical Entities
The hydrazine moiety is a versatile functional group that can be readily transformed into a wide array of other chemical structures, particularly heterocycles. This opens up possibilities for creating new chemical entities with novel properties.
Synthesis of Pyrazoles and other Heterocycles : Hydrazines are common precursors for the synthesis of pyrazoles, which are important scaffolds in medicinal chemistry. nih.govmdpi.comrsc.orgacs.orgacs.org The reaction of this compound with 1,3-dicarbonyl compounds would lead to a new class of chiral pyrazoles. nih.govmdpi.com Multicomponent reactions offer an efficient way to synthesize complex pyrazole (B372694) derivatives in a single step. rsc.orgnih.gov
Derivatization for Analytical Purposes : The hydrazine group can be derivatized to improve its detection in analytical techniques like HPLC and mass spectrometry. nih.govresearchgate.netnih.govmdpi.comamanote.com Reagents that react with the hydrazine to form a chromophore or a readily ionizable species can significantly enhance sensitivity. nih.govmdpi.com
Creation of sp3-Rich Scaffolds : There is a growing interest in drug discovery for molecules with a higher fraction of sp3-hybridized carbons, as this often correlates with improved clinical success. ljmu.ac.uk this compound can be used as a starting material to construct novel, three-dimensional sp3-rich scaffolds, for example, through the synthesis of 1,2-diazetidines. ljmu.ac.uk
The derivatization potential is summarized in the table below.
| Derivative Class | Synthetic Precursors | Potential Applications |
| Chiral Pyrazoles | 1,3-Diketones, α,β-unsaturated ketones. nih.govacs.org | Medicinal chemistry, ligand design. nih.govacs.org |
| Analytical Derivatives | Aldehydes, activated carboxylic acids. researchgate.netmdpi.com | Bioanalysis, metabolomics, impurity profiling. nih.govmdpi.com |
| sp3-Rich Heterocycles | Dihalides, epoxides. ljmu.ac.uk | Drug discovery libraries, novel scaffolds. ljmu.ac.uk |
| Chiral N-Acylhydrazones | Aldehydes, ketones. researchgate.net | Asymmetric synthesis, chiral amine synthesis. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
